molecular formula C4H12N2Si B14233142 Diazene, [(trimethylsilyl)methyl]- CAS No. 502143-75-1

Diazene, [(trimethylsilyl)methyl]-

Cat. No.: B14233142
CAS No.: 502143-75-1
M. Wt: 116.24 g/mol
InChI Key: HQDLENOXQUPQPH-UHFFFAOYSA-N
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Description

Diazene, [(trimethylsilyl)methyl]- is an organic compound characterized by the presence of a diazene group (N=N) bonded to a [(trimethylsilyl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, [(trimethylsilyl)methyl]- typically involves the reaction of diazene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

N2H2+(CH3)3SiCl(CH3)3SiCH2N2+HClN_2H_2 + (CH_3)_3SiCl \rightarrow (CH_3)_3SiCH_2N_2 + HCl N2​H2​+(CH3​)3​SiCl→(CH3​)3​SiCH2​N2​+HCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining an inert atmosphere and using appropriate bases and solvents would apply on a larger scale.

Types of Reactions:

    Oxidation: Diazene, [(trimethylsilyl)methyl]- can undergo oxidation reactions, typically forming nitrogen gas and other by-products.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Nitrogen gas and silane derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diazene, [(trimethylsilyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Diazene, [(trimethylsilyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of the diazene group. The compound can act as a source of nitrogen in reactions, facilitating the formation of nitrogen-containing products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Diimide (HN=NH): A simpler diazene compound with similar reactivity but lacking the trimethylsilyl group.

    Azobenzene (C6H5N=NC6H5): An organic diazene with aromatic groups, used in dye and material science.

    Tetrazene (N4H4): A compound with four nitrogen atoms, exhibiting different reactivity and applications.

Uniqueness: Diazene, [(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to simpler diazenes.

Properties

CAS No.

502143-75-1

Molecular Formula

C4H12N2Si

Molecular Weight

116.24 g/mol

IUPAC Name

trimethylsilylmethyldiazene

InChI

InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3

InChI Key

HQDLENOXQUPQPH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CN=N

Origin of Product

United States

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